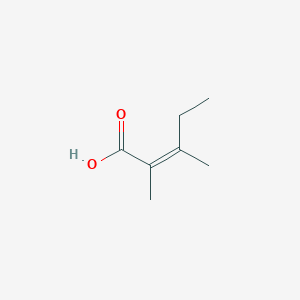

(Z)-2,3-Dimethylpent-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,3-dimethylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYFCLLPGIYQS-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C)\C(=O)O)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for (Z)-2,3-Dimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,3-Dimethylpent-2-enoic acid is a tetrasubstituted alkene, a class of molecules that presents a significant synthetic challenge due to steric hindrance and the need for precise stereochemical control. This technical guide provides an in-depth overview of modern and novel synthetic strategies applicable to the stereoselective synthesis of this target molecule. The methodologies discussed include the Still-Gennari olefination, transition metal-catalyzed cross-coupling reactions (Negishi and Suzuki-Miyaura), and nickel-catalyzed carboxylation of internal alkynes. For each method, a plausible synthetic route to this compound is proposed, supported by detailed experimental protocols adapted from analogous reactions in the literature. Quantitative data, including yields and stereoselectivity, are summarized in comparative tables. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical representations of the synthetic processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering practical insights into the synthesis of complex, sterically hindered molecules.

Introduction

The stereoselective synthesis of tetrasubstituted alkenes is a formidable challenge in modern organic chemistry. The steric congestion around the double bond often hinders the application of classical olefination methods, and achieving high stereoselectivity for the thermodynamically less stable Z-isomer requires specialized synthetic strategies. This compound serves as a representative example of this molecular class, embodying the synthetic hurdles that need to be overcome. This guide explores several advanced and reliable methods that can be employed for the synthesis of this target molecule, with a focus on providing detailed, actionable experimental protocols and comparative data to aid in methodological selection and implementation.

Still-Gennari Olefination Approach

The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, is a powerful tool for the Z-selective synthesis of α,β-unsaturated esters.[1][2] This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, which kinetically favors the formation of the Z-alkene.[2]

Proposed Synthetic Pathway

The synthesis of this compound via the Still-Gennari olefination would involve a two-step sequence: first, the olefination of butan-2-one with a suitable phosphonoacetate to form the corresponding ethyl (Z)-2,3-dimethylpent-2-enoate, followed by the hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl (Z)-2,3-dimethylpent-2-enoate via Still-Gennari Olefination (Analogous Protocol)

Note: While the Still-Gennari olefination is typically more efficient with aldehydes, it can be applied to ketones, often requiring stronger conditions or longer reaction times. The following is an adapted protocol based on the olefination of aldehydes.[3]

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (2.0 mmol, 2.0 eq.) and 18-crown-6 (3.0 mmol, 3.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.0 M, 2.1 mmol, 2.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C. Add a solution of butan-2-one (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 2 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (Z)-2,3-dimethylpent-2-enoate.

Step 2: Hydrolysis of Ethyl (Z)-2,3-dimethylpent-2-enoate

To a solution of ethyl (Z)-2,3-dimethylpent-2-enoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL), add lithium hydroxide monohydrate (2.0 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data

The following table presents typical quantitative data for Still-Gennari olefination reactions with aldehydes, which can serve as a benchmark for the proposed synthesis.

| Reactant (Aldehyde) | Phosphonate Reagent | Base System | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | -78 to RT | 14 | 78 | 15.5:1 | [3] |

| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | -20 | 2 | 94 | 97:3 | [2] |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, are highly effective for the construction of carbon-carbon bonds with excellent stereocontrol. These methods offer a convergent approach to this compound.

Proposed Synthetic Pathways

The general strategy involves the synthesis of a Z-configured vinyl halide, which is then coupled with an appropriate organometallic reagent.

Negishi Coupling:

Suzuki-Miyaura Coupling:

Experimental Protocols

Step 1: Synthesis of (Z)-2-Bromo-3-methylpent-2-ene (Precursor)

A stereoselective synthesis of the Z-vinyl halide is crucial. One potential route is the hydrobromination of 3-methyl-1-pentyne, followed by separation of the geometric isomers. Alternatively, stereoselective reduction of a corresponding vinyl dibromide can be employed.

Step 2a: Negishi Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylzinc Chloride (Analogous Protocol)

In a glovebox, to a solution of methylmagnesium chloride in THF (3.0 M, 1.1 mL, 3.3 mmol) at 0 °C is added a solution of zinc chloride in THF (1.0 M, 3.3 mL, 3.3 mmol). The resulting solution of methylzinc chloride is stirred for 30 min at room temperature. To this solution is added (Z)-2-bromo-3-methylpent-2-ene (3.0 mmol) and a solution of the palladium catalyst (e.g., PdCl2(Amphos)2, 0.06 mmol, 2 mol %) in THF (5 mL). The reaction mixture is stirred at room temperature until completion (monitored by GC-MS). The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.

Step 2b: Suzuki-Miyaura Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylboronic Acid (Analogous Protocol)

To a mixture of (Z)-2-bromo-3-methylpent-2-ene (1.0 mmol), methylboronic acid (1.5 mmol), and cesium fluoride (3.0 mmol) is added a solution of Pd(OAc)2 (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %) in isopropanol (5 mL). The mixture is degassed and heated at 80 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Step 3: Carboxylation

The final carboxylation step to introduce the carboxylic acid functionality would require a separate synthetic transformation, such as lithiation followed by quenching with carbon dioxide.

Quantitative Data

The following table presents typical quantitative data for Negishi and Suzuki-Miyaura cross-coupling reactions involving Z-vinyl halides, demonstrating the high stereoretention achievable with these methods.

| Coupling Reaction | Vinyl Halide | Organometallic Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Stereoretention | Reference |

| Negishi | (Z)-1-Bromooct-1-ene | n-Heptylzinc iodide | PdCl2(Amphos)2/N-MeIm | RT | 2 | >99 | >99% Z | [4] |

| Suzuki-Miyaura | (Z)-β-Bromostyrene | Phenylboronic acid | Pd(OAc)2/SPhos, CsF | 80 | 16 | 85 | >98% Z | [5] |

Nickel-Catalyzed Carboxylation of Internal Alkynes

A more direct and atom-economical approach to this compound is the nickel-catalyzed carboxylation of the corresponding internal alkyne, 3-pentyne. This method has the potential to form the desired product in a single step with high regio- and stereoselectivity.

Proposed Synthetic Pathway

Experimental Protocol (General)

Note: The following is a general procedure for the nickel-catalyzed carboxylation of C-O bonds, which can be adapted for the carboxylation of alkynes.[6][7]

In a glovebox, a Schlenk tube is charged with a nickel precatalyst (e.g., Ni(COD)2, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 10-20 mol%), and a reducing agent (e.g., manganese powder, 2-3 eq.). The tube is sealed, removed from the glovebox, and connected to a CO2 balloon. Anhydrous solvent (e.g., DMF or THF) is added, followed by the alkyne substrate (3-pentyne, 1.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 70-100 °C) for a designated time (e.g., 16-24 h). Upon completion, the reaction is quenched, and the carboxylic acid product is isolated and purified using standard procedures.

Quantitative Data

| Substrate Type | Ni-Catalyst System | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylic C-N bonds | NiBr2·diglyme, Ligand | Mn | 70 | 16 | up to 95 | [8] |

| Aryl and Benzyl Esters | NiCl2, dppf or PMe3 | Mn | 70-100 | 16 | up to 91 | [9] |

Conclusion

The synthesis of this compound presents a significant synthetic challenge that can be addressed through several modern and effective methodologies. The Still-Gennari olefination offers a reliable route to the corresponding Z-ester, which can then be hydrolyzed. While generally effective for aldehydes, its application to ketones requires careful optimization. Transition metal-catalyzed cross-coupling reactions, particularly Negishi and Suzuki-Miyaura couplings, provide a convergent and highly stereoselective approach, contingent on the successful synthesis of the Z-vinyl halide precursor. Finally, the nickel-catalyzed carboxylation of internal alkynes represents a potentially highly efficient and atom-economical route, although further development for this specific substrate class may be required.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of this compound and other structurally related tetrasubstituted alkenes. The provided diagrams offer a clear visual representation of the logical flow of each synthetic pathway, aiding in experimental design and execution.

References

- 1. Still–Gennari Olefination and its Applications in Organic Synthesis [scite.ai]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Ni-catalyzed carboxylation of C(sp2)- and C(sp3)-O bonds with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. recercat.cat [recercat.cat]

Spectroscopic Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (Z)-2,3-Dimethylpent-2-enoic acid. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted spectroscopic data alongside established principles for the analysis of α,β-unsaturated carboxylic acids. The methodologies provided are based on standard laboratory practices for the structural elucidation of organic compounds.

Chemical Structure and Properties

This compound is an α,β-unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] The presence of a carbon-carbon double bond in conjugation with the carboxylic acid functional group gives rise to its characteristic spectroscopic features.

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | COOH |

| ~2.2 | Quartet | 2H | -CH₂- |

| ~1.9 | Singlet | 3H | =C(CH₃)- |

| ~1.8 | Singlet | 3H | =C(CH₃)- |

| ~1.1 | Triplet | 3H | -CH₃ |

Note: Predicted chemical shifts can vary. The acidic proton of the carboxylic acid is often broad and its chemical shift is dependent on solvent and concentration.[2][3]

¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O |

| ~140 | =C(CH₃)- |

| ~130 | =C(CH₃)- |

| ~25 | -CH₂- |

| ~20 | =C(CH₃)- |

| ~18 | =C(CH₃)- |

| ~13 | -CH₃ |

Note: Carboxyl carbons in α,β-unsaturated acids typically appear in the range of 165-185 ppm.[2][4]

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2970 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Conjugated carboxylic acid) |

| ~1650 | Medium | C=C stretch |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (Out-of-plane) |

Note: The C=O stretching frequency for a conjugated carboxylic acid is typically lower than that of a saturated one.[2][3]

Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 83 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR due to its lower sensitivity.[5][6]

-

Instrument Setup:

-

Tune the probe for ¹³C observation.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Acquire a significantly larger number of scans compared to ¹H NMR (typically several hundred to thousands) to achieve a good signal-to-noise ratio.[7]

-

Employ a relaxation delay that allows for the full relaxation of all carbon nuclei for quantitative analysis, though shorter delays are often used for routine qualitative spectra.[8]

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place one to two drops of the liquid this compound sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[9]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.[9]

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization):

-

For improved volatility and chromatographic performance, the carboxylic acid can be derivatized to its methyl ester. A common method is to react the acid with a solution of diazomethane in ether or with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

-

Alternatively, for analysis of the free fatty acid, a polar GC column is required.

-

-

Instrument Setup:

-

Gas Chromatograph:

-

Use a capillary column appropriate for the analysis of fatty acid methyl esters (e.g., a DB-5ms or equivalent).

-

Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Program the oven temperature with a gradient to separate the components of the sample (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Processing:

-

Identify the peak corresponding to the this compound derivative in the TIC.

-

Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with a library of known mass spectra for confirmation.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic characterization.

Caption: General workflow for the spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, comparison with an authenticated standard is recommended.

References

- 1. This compound | C7H12O2 | CID 5990264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide on the Biological Activity of (Z)-2,3-Dimethylpent-2-enoic Acid and its Structurally Related Short-Chain Fatty Acids

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of (Z)-2,3-Dimethylpent-2-enoic acid. This guide, therefore, provides a comprehensive overview of the well-documented biological activities of structurally related short-chain fatty acids (SCFAs). The information presented, including quantitative data, experimental protocols, and signaling pathways, is based on studies of common SCFAs like butyrate, propionate, and acetate. While this compound shares structural similarities with this class of molecules, its specific biological effects are unknown and may differ. This guide is intended for researchers, scientists, and drug development professionals as a reference for the potential activities of this compound class.

Introduction to Short-Chain Fatty Acids (SCFAs)

Short-chain fatty acids are saturated carboxylic acids with fewer than six carbon atoms. The most abundant and well-studied SCFAs in mammals are acetate (C2), propionate (C3), and butyrate (C4), which are primarily produced by the gut microbiota through the fermentation of dietary fiber.[1][2][3] These molecules are not only important energy sources for host cells, particularly colonocytes, but also act as critical signaling molecules in a variety of physiological processes.[1][2][4] The biological effects of SCFAs are pleiotropic, ranging from the regulation of gut homeostasis and immune responses to influencing metabolic health and even brain function.[4][5]

Key Biological Activities and Mechanisms of Action

The biological activities of SCFAs are predominantly mediated through two major signaling pathways: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1][4][6]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known to activate several GPCRs, most notably G-protein coupled receptor 43 (GPR43, also known as FFAR2) and G-protein coupled receptor 41 (GPR41, also known as FFAR3).[7][8][9] These receptors are expressed in a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.[7]

-

GPR43 (FFAR2): Acetate and propionate are the most potent activators of GPR43.[7] Activation of GPR43 can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, resulting in downstream signaling cascades that influence inflammation and metabolic processes.[8] For instance, GPR43 activation in immune cells can modulate inflammatory responses.[2]

-

GPR41 (FFAR3): Propionate is the most potent ligand for GPR41.[9] This receptor is particularly implicated in the regulation of energy homeostasis and the secretion of gut hormones like peptide YY (PYY).[10]

Histone Deacetylase (HDAC) Inhibition

Butyrate, and to a lesser extent propionate, are effective inhibitors of histone deacetylases (HDACs).[11][12][13] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, which results in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, apoptosis, and inflammation.[6][13] This mechanism is believed to be central to the anti-cancer and anti-inflammatory properties of butyrate.[5][12]

Quantitative Data on SCFA Biological Activity

The following tables summarize quantitative data from in vitro and in vivo studies on the biological activities of common SCFAs.

Table 1: In Vitro Activity of Short-Chain Fatty Acids

| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Butyrate | HDAC Inhibition | HT-29 (nuclear extract) | 0.09 mM (IC50) | [11][12] |

| Propionate | HDAC Inhibition | HT-29 (nuclear extract) | ~0.18 mM (IC50) | [11] |

| Butyrate | GPR43 Activation (Ca2+ assay) | Transfected cells | Potent activator | [7] |

| Propionate | GPR43 Activation (Ca2+ assay) | Transfected cells | Potent activator | [7] |

| Acetate | GPR43 Activation (Ca2+ assay) | Transfected cells | Most potent activator | [7] |

| Propionate | GPR41 Activation | Transfected cells | Highest potency | [9] |

Table 2: In Vivo Production and Concentration of SCFAs in Humans

| SCFA | Production from 15g Inulin (12h) | Typical Molar Ratio in Colon | Fecal Concentration | Systemic Circulation Concentration | Reference |

| Acetate | 137 ± 75 mmol | ~60% | Variable | 100-150 µmol/L | [3][10] |

| Propionate | 11 ± 9 mmol | ~20-25% | Variable | 4-5 µmol/L | [3][10] |

| Butyrate | 20 ± 17 mmol | ~15-20% | Variable | 1-3 µmol/L | [3][10] |

Signaling Pathways

The signaling pathways initiated by SCFAs are complex and cell-type specific. Below are simplified diagrams representing the major pathways.

Caption: SCFA-mediated G-protein coupled receptor signaling pathway.

Caption: SCFA-mediated histone deacetylase (HDAC) inhibition pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SCFA biological activity. Below are representative protocols for key experiments.

Histone Deacetylase (HDAC) Inhibition Assay (In Vitro)

This protocol is based on the use of nuclear extracts and a fluorogenic HDAC substrate.

Objective: To determine the IC50 of a test compound for HDAC inhibition.

Materials:

-

Cell line (e.g., HT-29 human colon carcinoma cells).

-

Nuclear extraction buffer.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Test compound (e.g., butyrate, propionate, or this compound).

-

Trichostatin A (TSA) as a positive control.

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Nuclear Extract Preparation: Culture HT-29 cells to confluency. Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical protocols. Determine the protein concentration of the nuclear extract.

-

Assay Setup: In a 96-well plate, add the nuclear extract, HDAC assay buffer, and serial dilutions of the test compound or control.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and add a developer solution that lyses the cells and contains a protease to cleave the deacetylated lysine from the AMC fluorophore.

-

Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Quantification of SCFAs in Biological Samples (GC-MS or LC-MS)

This protocol outlines a general workflow for the analysis of SCFAs in samples like feces or serum.

Objective: To quantify the concentrations of individual SCFAs in a biological matrix.

Materials:

-

Biological sample (feces, serum).

-

Internal standards (e.g., isotopically labeled SCFAs like 13C-acetate).

-

Extraction solvent (e.g., diethyl ether or acetonitrile).[14][15]

-

Derivatization agent (optional, e.g., 3-nitrophenylhydrazine).[16]

-

GC-MS or LC-MS/MS system.

Procedure:

-

Sample Preparation: Homogenize fecal samples or thaw serum samples.

-

Extraction: Spike the sample with internal standards. Perform a liquid-liquid or solid-phase extraction to isolate the SCFAs from the sample matrix. This step may involve acidification to protonate the SCFAs.[14]

-

Derivatization (Optional but recommended for LC-MS): To improve chromatographic retention and sensitivity, derivatize the SCFAs.

-

Instrumental Analysis: Inject the extracted and derivatized sample into the GC-MS or LC-MS/MS system.

-

Data Analysis: Identify and quantify each SCFA based on its retention time and mass-to-charge ratio, using the internal standards for accurate quantification.[18]

Caption: General workflow for the quantification of SCFAs in biological samples.

Conclusion and Future Directions

While the biological activity of this compound remains uncharacterized, the extensive research on structurally similar short-chain fatty acids provides a strong foundation for postulating its potential biological roles. It is plausible that this compound may also interact with GPCRs and/or inhibit HDACs, thereby influencing inflammatory, metabolic, and cellular proliferative pathways.

Future research should focus on elucidating the specific biological activities of this compound. In vitro screening assays, such as those described in this guide, would be a critical first step in determining its potential as a modulator of key cellular targets. Subsequent in vivo studies would be necessary to understand its pharmacokinetic profile and physiological effects. Such investigations will be essential to unlock the potential therapeutic applications of this and other novel short-chain unsaturated carboxylic acids in the fields of medicine and drug development.

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 6. Redirection of Epithelial Immune Responses by Short-Chain Fatty Acids through Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 10. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

- 12. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

An In-depth Technical Guide on (Z)-2,3-Dimethylpent-2-enoic Acid Derivatives and Analogs for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2,3-Dimethylpent-2-enoic acid and its derivatives represent a class of small molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific information regarding their synthesis, biological activities, and potential mechanisms of action. While direct research on this compound derivatives is limited, this document extrapolates data from structurally related pentanoic acid analogs to highlight the potential of this chemical scaffold in drug discovery, particularly in the areas of oncology and inflammation.

Chemical Synthesis

The synthesis of substituted pentenoic acid derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated carbonyl moiety, followed by modifications of the carboxylic acid or the aliphatic chain.

A plausible synthetic route to this compound could involve the reaction of an appropriate phosphonium ylide with a ketone, followed by hydrolysis. The stereoselectivity of the double bond can be influenced by the choice of reagents and reaction conditions.

General Synthetic Workflow:

Caption: General synthetic workflow for pentenoic acid derivatives.

Biological Activities and Therapeutic Potential

While specific data for this compound derivatives is scarce, studies on related pentanoic acid analogs suggest potential anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research on phenyl/naphthylacetyl pentanoic acid derivatives has indicated their potential as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes that play crucial roles in cancer progression and metastasis.[1][2]

Quantitative Data on Anticancer Activity of Pentanoic Acid Derivatives:

| Compound | Cell Line | IC50 (µM) | Putative Targets | Reference |

| Phenylacetyl pentanoic acid derivative C6 | Jurkat E6.1 (Leukemia) | Good cytotoxicity (specific value not provided) | MMP-2, HDAC8 | [1] |

| Naphthylacetyl pentanoic acid derivative C27 | Jurkat E6.1 (Leukemia) | Good cytotoxicity (specific value not provided) | MMP-2, HDAC8 | [1] |

| Phenylacetyl pentanoic acid derivative 18 | Jurkat-E6.1 (Leukemia) | Induces apoptosis effectively | MMP-2, HDAC8 | [2] |

| Naphthylacetyl pentanoic acid derivative 31 | Jurkat-E6.1 (Leukemia) | Induces apoptosis effectively | MMP-2, HDAC8 | [2] |

Anti-inflammatory Activity

The structural motif of an unsaturated carboxylic acid is present in various known anti-inflammatory agents. The mechanism of action for some of these compounds involves the inhibition of key inflammatory enzymes such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.

Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

Potential Signaling Pathways in Cancer:

Caption: Potential anticancer signaling pathways.

Potential Signaling Pathways in Inflammation:

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays that can be used to evaluate the biological activity of this compound derivatives and analogs.

Synthesis of Phenylacetyl Pentanoic Acid Derivatives (Illustrative Example)

This protocol is adapted from the synthesis of related compounds and serves as a general guideline.

-

Step 1: Synthesis of the pentanoic acid backbone. This can be achieved through various classical organic synthesis routes, such as malonic ester synthesis, to obtain the desired substituted pentanoic acid.

-

Step 2: Activation of the carboxylic acid. The synthesized pentanoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane, DMF).

-

Step 3: Coupling with phenylacetic acid or its derivatives. The activated pentanoic acid is then reacted with the desired phenylacetic acid derivative in the presence of a base (e.g., triethylamine, N-methylmorpholine) to form the final amide or ester linkage.

-

Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using techniques like NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity - MTT Assay

This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., Jurkat E6.1) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

MTT Assay Workflow:

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity - COX Inhibition Assay

This is a general protocol to screen for COX-1 and COX-2 inhibitory activity.

-

Enzyme and Compound Preparation: Recombinant COX-1 or COX-2 enzyme is prepared in a suitable buffer. The test compounds are dissolved in DMSO and diluted to various concentrations.

-

Pre-incubation: The enzyme is pre-incubated with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence, primarily from related pentanoic acid analogs, suggests that derivatives of this compound are a promising class of compounds for further investigation in the fields of oncology and inflammation. Their potential to modulate key targets such as MMPs, HDACs, and COX enzymes warrants a more focused research effort.

Future studies should concentrate on the following areas:

-

Synthesis and characterization of a focused library of this compound derivatives with diverse substitutions.

-

Systematic in vitro screening of these compounds against a panel of cancer cell lines and in relevant inflammatory assays.

-

Elucidation of the precise mechanism of action for the most active compounds, including target identification and validation.

-

In vivo efficacy studies in appropriate animal models of cancer and inflammation.

This systematic approach will be crucial in determining the true therapeutic potential of this interesting chemical scaffold and its derivatives.

References

- 1. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of (Z)-2,3-dimethylpent-2-enoic acid, a tetrasubstituted α,β-unsaturated carboxylic acid. Due to a lack of specific literature on its discovery and isolation from natural sources, this guide focuses on a plausible and detailed stereoselective synthetic route. The proposed synthesis utilizes the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to achieve the desired (Z)-stereochemistry. This guide includes a comprehensive, step-by-step experimental protocol, tabulated physicochemical and predicted spectroscopic data, and detailed diagrams to illustrate the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

The structural motifs present in this compound, namely the α,β-unsaturated carboxylic acid, are of significant interest in medicinal chemistry and drug development due to their potential as Michael acceptors and their presence in various biologically active natural products. The stereochemistry of the double bond can play a crucial role in the biological activity of such compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as computed by PubChem.[1]

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (2Z)-2,3-dimethylpent-2-enoic acid |

| CAS Number | 90969-18-9 |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Proposed Stereoselective Synthesis

The synthesis of this compound can be achieved via a two-step process involving the preparation of a Still-Gennari-type phosphonate reagent followed by a stereoselective Horner-Wadsworth-Emmons reaction with butan-2-one and subsequent hydrolysis.

3.1. Synthesis of the Phosphonate Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate

The key to achieving Z-selectivity is the use of a phosphonate reagent with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonate.[2][3][4]

Experimental Protocol:

-

To a solution of ethyl 2-(dichlorophosphoryl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,2,2-trifluoroethanol (2.2 eq).

-

Slowly add triethylamine (2.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired phosphonate reagent.

3.2. Still-Gennari Olefination and Hydrolysis

The Still-Gennari modification of the HWE reaction is then employed to condense the phosphonate reagent with butan-2-one to form the ethyl ester of the target molecule with high Z-selectivity. Subsequent hydrolysis yields the final carboxylic acid.

Experimental Protocol:

-

Dissolve the phosphonate reagent (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF dropwise to the phosphonate solution, and stir for 30 minutes at -78 °C to generate the phosphonate anion.

-

Add a solution of butan-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (Z)-2,3-dimethylpent-2-enoate.

-

For hydrolysis, dissolve the crude ester in a mixture of THF and water (2:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Spectroscopic Data

The following table presents the predicted spectroscopic data for this compound based on its chemical structure. Actual experimental data should be obtained for confirmation.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~1.1 (t, 3H, -CH₂CH ₃), ~1.8 (s, 3H, C2-CH ₃), ~2.1 (s, 3H, C3-CH ₃), ~2.3 (q, 2H, -CH ₂CH₃), ~12.0 (br s, 1H, -COOH ) |

| ¹³C NMR | δ (ppm): ~12 (-CH₂C H₃), ~18 (C2-C H₃), ~20 (C3-C H₃), ~30 (-C H₂CH₃), ~130 (C =C), ~140 (C=C ), ~175 (-C OOH) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 99, 83, 71, 55, 43 |

| IR | ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~1640 (C=C stretch), ~2970, 2930, 2870 (C-H stretches) |

Visualizations

5.1. Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

5.2. Logical Relationship of HWE Reaction Components

Caption: Key components and steps in the Horner-Wadsworth-Emmons reaction.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Further research is required to elucidate its potential pharmacological profile and mechanism of action.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, offers a plausible and stereoselective method for obtaining this compound. The provided experimental protocols, data tables, and visualizations are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The absence of data on the biological activity of this compound highlights an opportunity for future investigation into its potential therapeutic applications.

References

- 1. This compound | C7H12O2 | CID 5990264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. still-gennari-olefination-and-its-applications-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]

- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-2,3-Dimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2,3-Dimethylpent-2-enoic acid is an unsaturated carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for similar short-chain unsaturated carboxylic acids. It is imperative that users perform in-house validation of these methods to ensure they meet the specific requirements of their application. [1][2][3]

General Workflow for Analysis

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and subsequent data analysis.

References

Application Note: Purification of (Z)-2,3-Dimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (Z)-2,3-Dimethylpent-2-enoic acid, a valuable unsaturated carboxylic acid intermediate in various synthetic applications. The protocol outlines a multi-step approach involving preliminary acid-base extraction to remove neutral and basic impurities, followed by vacuum distillation for the purification of the target compound. For compounds that are solid at or near room temperature, or for an additional polishing step, a low-temperature recrystallization procedure is also described. Furthermore, this note includes standardized methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Physicochemical Properties of a Structurally Similar Compound, (2Z)-3-Methylpent-2-enoic Acid

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Melting Point | 12°C | [1] |

| Boiling Point (estimated) | 216.76°C | [1] |

| Density | 0.9830 g/cm³ | [1] |

Note: Experimental data for this compound is limited. The data for the closely related isomer, (2Z)-3-Methylpent-2-enoic acid, is provided as an estimation of the physical properties.

Table 2: Summary of Purification and Analysis Parameters

| Parameter | Method/Condition | Purpose |

| Preliminary Purification | Acid-Base Extraction | Removal of neutral and basic impurities. |

| Primary Purification | Vacuum Fractional Distillation | Separation from non-volatile impurities and isomers with different boiling points. |

| Alternative/Final Purification | Low-Temperature Recrystallization | For low-melting solids or as a final polishing step. |

| Purity Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of the non-volatile compound. |

Experimental Protocols

Preliminary Purification: Acid-Base Extraction

This procedure is designed to separate the acidic target compound from any neutral or basic impurities that may be present from the synthesis.

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

-

Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

-

Drain the aqueous layer into a clean Erlenmeyer flask.

-

Extract the organic layer two more times with fresh portions of saturated sodium bicarbonate solution, combining all aqueous extracts.

-

The organic layer containing neutral impurities can be set aside or discarded.

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add 1 M HCl to the aqueous solution while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

-

Extract the acidified aqueous layer three times with fresh portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude, but significantly purer, this compound.

Primary Purification: Vacuum Fractional Distillation

Given that the target compound is likely a liquid with a relatively high boiling point, vacuum distillation is the preferred method for final purification.

Materials:

-

Acid-base extracted this compound

-

Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle and stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure.

-

Begin heating the distillation flask gently with a heating mantle.

-

Monitor the temperature at the head of the distillation column and the pressure of the system.

-

Collect any low-boiling impurities as the forerun.

-

Collect the main fraction at a constant temperature and pressure. This fraction should be the pure this compound.

-

Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

-

Allow the apparatus to cool completely before releasing the vacuum.

Alternative/Final Purification: Low-Temperature Recrystallization

If the purified compound is a low-melting solid or if an additional purification step is desired, low-temperature recrystallization can be employed.

Materials:

-

Purified this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, hexane)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath or freezer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the compound in a minimal amount of a suitable hot solvent. For low-melting compounds, a solvent pair where the compound is soluble in one solvent and insoluble in the other is often effective.[2]

-

If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath or a freezer to induce further crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Purity Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any impurities. For carboxylic acids, derivatization is often necessary to improve chromatographic performance.[3][4]

Derivatization (Silylation):

-

In a vial, dissolve a small amount of the purified this compound in a suitable solvent (e.g., pyridine, acetonitrile).

-

Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

-

Column: A polar capillary column, such as a DB-WAX or similar, is recommended for the analysis of fatty acid derivatives.

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the direct analysis of the carboxylic acid without derivatization.[5]

HPLC Conditions (Example):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS).[6]

Mandatory Visualization

Caption: Workflow for the purification and analysis of this compound.

References

- 1. (2Z)-3-Methylpent-2-enoic acid|lookchem [lookchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

Application of (Z)-2,3-Dimethylpent-2-enoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive literature review, it has been determined that specific, detailed applications of (Z)-2,3-Dimethylpent-2-enoic acid in organic synthesis are not extensively documented in publicly available scientific resources. While the compound is commercially available and its basic chemical properties are known, detailed experimental protocols and quantitative data for its use as a reactant or intermediate in synthetic transformations are scarce.

This document, therefore, provides a general overview of the potential reactivity of this compound based on the known chemistry of α,β-unsaturated carboxylic acids. The protocols and discussions below are extrapolated from general principles and reactions of analogous compounds. Researchers should treat these as starting points for methodological development, and optimization will be necessary.

Introduction

This compound is an α,β-unsaturated carboxylic acid with the following structure:

Its structure, featuring a tetrasubstituted double bond conjugated to a carboxylic acid, suggests a range of potential chemical transformations. The "Z" configuration indicates that the ethyl group and the carboxylic acid group are on the same side of the double bond. This stereochemistry, combined with the steric hindrance around the double bond and the carboxylic acid, will significantly influence its reactivity.

Potential Synthetic Applications & Generalized Protocols

Based on the functional groups present, this compound could potentially be employed in several types of organic reactions. The following sections outline these possibilities with generalized experimental protocols.

Esterification

The carboxylic acid moiety can be converted to an ester. Due to the steric hindrance around the carboxyl group, standard Fischer esterification conditions (acid catalyst in an excess of alcohol) may be slow or low-yielding. More potent methods are likely required.

Generalized Protocol for Sterically Hindered Esterification:

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Alcohol (1.2 - 2.0 eq)

-

Coupling agent (e.g., DCC, EDC, HATU) (1.1 - 1.5 eq)

-

Base (e.g., DMAP, triethylamine) (0.1 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alcohol and the base to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the coupling agent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃, brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 1: Hypothetical Esterification Data (for illustrative purposes)

| Entry | Alcohol | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | DCC | DMAP | DCM | 24 | ~70-80 |

| 2 | Ethanol | EDC | Et₃N | DMF | 18 | ~75-85 |

| 3 | Isopropanol | HATU | DIPEA | DCM | 24 | ~60-70 |

Hydrogenation

The carbon-carbon double bond can be reduced to a single bond to yield 2,3-dimethylpentanoic acid. The tetrasubstituted nature of the alkene will likely require forcing conditions for hydrogenation.

Generalized Protocol for Hydrogenation:

-

Reagents and Materials:

-

This compound or its ester derivative (1.0 eq)

-

Catalyst (e.g., Pd/C, PtO₂, Rh/C) (5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen gas source (balloon or high-pressure vessel)

-

-

Procedure:

-

Dissolve the starting material in the solvent in a suitable reaction vessel.

-

Add the catalyst to the solution.

-

Purge the vessel with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm).

-

Stir the reaction mixture vigorously at room temperature or with heating.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed.

-

Table 2: Hypothetical Hydrogenation Data (for illustrative purposes)

| Entry | Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | 1 | 25 | 48 | Low conversion |

| 2 | 10% Pd/C | 50 | 60 | 24 | >95 |

| 3 | PtO₂ | 5 | 25 | 24 | >95 |

Visualizing Synthetic Pathways

The following diagrams illustrate the potential transformations of this compound.

Caption: Generalized pathway for the esterification of this compound.

Caption: Workflow for the hydrogenation of this compound.

Conclusion and Future Outlook

While specific, documented applications of this compound in organic synthesis are limited, its structure suggests potential utility in forming sterically encumbered esters and saturated carboxylic acids. The protocols provided herein are generalized and will require significant optimization for this particular substrate.

Further research is needed to explore the reactivity of this molecule, particularly in areas such as:

-

Asymmetric Hydrogenation: To produce chiral 2,3-dimethylpentanoic acid.

-

Conjugate Addition Reactions: Although sterically hindered, reactions with potent nucleophiles could be explored.

-

Cycloaddition Reactions: The electron-deficient double bond might participate in certain cycloadditions under specific conditions.

-

Derivatization for Biological Screening: The synthesis of a library of derivatives could be of interest for drug discovery programs.

Researchers are encouraged to investigate these and other potential applications to expand the synthetic utility of this compound.

The Role of (Z)-2,3-Dimethylpent-2-enoic Acid in Biosynthesis: A Precursor Awaiting Discovery

Despite extensive investigation, (Z)-2,3-dimethylpent-2-enoic acid has not been identified as a known precursor in any characterized biosynthetic pathway to date. Scientific literature lacks information on its natural occurrence and, consequently, on the enzymatic processes that would lead to its formation or its incorporation into more complex natural products. Therefore, detailed application notes and experimental protocols regarding its specific biosynthetic role cannot be provided at this time.

While the direct biosynthetic relevance of this compound remains unelucidated, the structural motif of a substituted α,β-unsaturated carboxylic acid is present in a variety of natural products. The biosynthesis of these related molecules can offer theoretical insights into how a compound like this compound could potentially be synthesized in nature. Generally, the formation of such structures involves the action of polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), often in combination with tailoring enzymes that introduce modifications such as methyl groups and double bonds.

Hypothetical Biosynthetic Logic

Based on known biochemical reactions, a hypothetical pathway for the formation of this compound could involve the following general steps. It is crucial to emphasize that this is a theoretical pathway and has not been experimentally verified for this specific molecule.

Caption: A hypothetical biosynthetic pathway for this compound.

General Experimental Approaches for Investigating Novel Biosynthetic Pathways

Should this compound be identified as a component of a natural product in the future, researchers could employ the following established methodologies to elucidate its biosynthetic origins.

1. Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled propionate and methionine) to the producing organism can help trace the metabolic fate of these precursors and identify the building blocks of the target molecule.

2. Genome Mining and Gene Cluster Identification: The sequencing of the producing organism's genome allows for the identification of putative biosynthetic gene clusters (BGCs) that may be responsible for the synthesis of the natural product. Bioinformatic tools can predict the function of genes within the cluster, such as PKSs, NRPSs, methyltransferases, and tailoring enzymes.

3. Gene Inactivation and Heterologous Expression: To confirm the involvement of a specific BGC, gene knockout or silencing experiments can be performed. The disruption of a key biosynthetic gene should abolish the production of the natural product. Conversely, the heterologous expression of the entire BGC in a model host organism should result in the production of the compound.

4. In Vitro Enzymatic Assays: Once the enzymes from the BGC are identified and expressed, their specific functions can be characterized through in vitro assays using synthesized substrates. This allows for the step-by-step reconstruction of the biosynthetic pathway.

Application in Drug Discovery and Development

While the natural role of this compound is unknown, structurally related α,β-unsaturated carboxylic acids are of interest in drug discovery. A related compound, 3,4-dimethylpent-2-enoic acid, has been extracted from Brucea javanica and reported to possess antitumor and antiviral properties. This suggests that small, substituted acrylic acid derivatives could serve as scaffolds for the development of new therapeutic agents.

The workflow for exploring such a compound in a drug discovery context is outlined below.

Caption: A generalized workflow for drug discovery and development.

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of (Z)-2,3-Dimethylpent-2-enoic acid, a tetrasubstituted alkene of interest in medicinal chemistry and materials science. The primary method detailed is a modification of the Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, which is renowned for its high Z-selectivity.

Introduction

The synthesis of stereodefined tetrasubstituted alkenes presents a significant challenge in organic chemistry.[1][2][3] The thermodynamically less stable (Z)-isomers are particularly difficult to obtain with high selectivity.[4] Traditional olefination methods like the Wittig reaction or the standard Horner-Wadsworth-Emmons reaction often yield mixtures of stereoisomers or favor the (E)-alkene.[2][5]

This document outlines a robust and highly Z-selective protocol for the synthesis of this compound, leveraging the Still-Gennari modification of the HWE reaction. This method employs a phosphonate reagent with electron-withdrawing trifluoroethyl groups, which kinetically favors the formation of the (Z)-alkene.[2][3][4][6]

Core Synthetic Strategy: Z-Selective Horner-Wadsworth-Emmons Olefination

The key transformation is the reaction of a phosphonate-stabilized carbanion with a ketone. To achieve high Z-selectivity, the Still-Gennari protocol is employed, which utilizes an α-substituted bis(2,2,2-trifluoroethyl)phosphonoacetate reagent. The electron-withdrawing nature of the trifluoroethoxy groups on the phosphorus atom is crucial for accelerating the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product.[2][3][4]

The overall synthetic pathway can be visualized as a two-step process: the Still-Gennari olefination to form the (Z)-ester, followed by hydrolysis to yield the target carboxylic acid.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Still-Gennari Synthesis of Ethyl (Z)-2,3-dimethylpent-2-enoate

This protocol details the crucial olefination step to generate the tetrasubstituted alkene with high Z-selectivity.

Materials:

-

Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate

-

Butan-2-one

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (2.2 equivalents).

-

Add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

-

Add a solution of KHMDS (2.0 equivalents) in THF dropwise to the cooled solution.

-

Slowly add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (2.0 equivalents) in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add a solution of butan-2-one (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-2,3-dimethylpent-2-enoate.

Protocol 2: Hydrolysis of Ethyl (Z)-2,3-dimethylpent-2-enoate

This protocol describes the conversion of the synthesized ester to the final carboxylic acid.

Materials:

-

Ethyl (Z)-2,3-dimethylpent-2-enoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve ethyl (Z)-2,3-dimethylpent-2-enoate (1.0 equivalent) in a mixture of THF, MeOH, and water (3:1:1 ratio).

-

Add LiOH (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.